molecular formula C24H25N3O2S B4591046 (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B4591046
M. Wt: 419.5 g/mol
InChI Key: SJUFHHHMFSIZPT-OQKWZONESA-N
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Description

(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzylpiperazine and prop-2-en-1-yloxy groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Mechanism of Action

The mechanism of action of (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one include other thiazole derivatives, benzylpiperazine compounds, and molecules with prop-2-en-1-yloxy groups.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-2-16-29-21-11-7-6-10-20(21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)18-19-8-4-3-5-9-19/h2-11,17H,1,12-16,18H2/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUFHHHMFSIZPT-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
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(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one
Reactant of Route 6
(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one

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